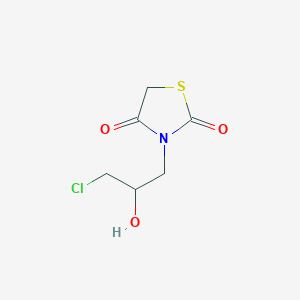

3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione

Description

Properties

Molecular Formula |

C6H8ClNO3S |

|---|---|

Molecular Weight |

209.65 g/mol |

IUPAC Name |

3-(3-chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C6H8ClNO3S/c7-1-4(9)2-8-5(10)3-12-6(8)11/h4,9H,1-3H2 |

InChI Key |

KGECTDNDMNRUGB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

The TZD scaffold is typically synthesized via cyclocondensation of thiourea with α-haloacetic acid derivatives. For example, thiourea reacts with chloroacetic acid under acidic reflux conditions to form TZD. Introducing substituents at the 3-position of TZD often involves Knoevenagel condensation with aldehydes or ketones. While this method is well-established for arylidene-TZD derivatives, alkyl substituents like 3-chloro-2-hydroxypropyl may require alternative strategies due to steric and electronic constraints.

A plausible route involves nucleophilic substitution at the TZD nitrogen. Treating TZD with epichlorohydrin (1-chloro-2,3-epoxypropane) under basic conditions could yield 3-(3-chloro-2-hydroxypropyl)-TZD via epoxide ring-opening (Fig. 1). The reaction mechanism likely proceeds through attack of the TZD nitrogen on the less hindered carbon of the epoxide, followed by chloride displacement to stabilize the intermediate.

Catalytic Methods for Alkyl Functionalization

Lewis Acid-Catalyzed Ring-Opening

Lewis acids like BF3·OEt2 efficiently catalyze ring-opening reactions of epoxides and aziridines. Bhattacharyya et al. demonstrated that BF3·OEt2 facilitates stereoselective ring-opening of aziridines with isothiocyanates to form 2-iminothiazolidines. Adapting this methodology, epichlorohydrin could react with TZD in the presence of BF3·OEt2 to install the 3-chloro-2-hydroxypropyl group. The Lewis acid activates the epoxide, enhancing electrophilicity for nucleophilic attack by TZD (Scheme 1).

Table 1: Comparative Catalytic Systems for Epoxide Ring-Opening

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

Recent advances emphasize eco-friendly synthesis. Frontiers in Chemistry reports TZD derivative synthesis using DES (choline chloride/urea) as dual solvent-catalyst. For 3-(3-chloro-2-hydroxypropyl)-TZD, DES could facilitate the condensation of TZD with epichlorohydrin. The high polarity and hydrogen-bonding capacity of DES enhance reaction rates and yields while minimizing waste.

Mechanistic Insights and Optimization

Reaction Pathway Analysis

The proposed mechanism involves two key steps:

-

Epoxide Activation : BF3·OEt2 coordinates to the epoxide oxygen, polarizing the C-O bond and making the β-carbon susceptible to nucleophilic attack.

-

Nucleophilic Substitution : The TZD nitrogen attacks the less sterically hindered epoxide carbon, forming a zwitterionic intermediate. Chloride ion then displaces the oxyanion, yielding 3-(3-chloro-2-hydroxypropyl)-TZD (Scheme 2).

Yield Optimization Strategies

-

Catalyst Loading : 10 mol% BF3·OEt2 maximizes yield without side reactions.

-

Solvent Effects : Dichloromethane (DCM) provides optimal polarity for epoxide activation and intermediate stabilization.

-

Temperature Control : Reactions at 0°C improve selectivity by minimizing epoxy homopolymerization.

Analytical Characterization

Spectroscopic Data

While experimental data for 3-(3-chloro-2-hydroxypropyl)-TZD is scarce, analogous compounds exhibit characteristic signals:

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The compound can undergo reduction to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted thiazolidine derivatives, oxidized ketones or aldehydes, and reduced alcohols or amines .

Scientific Research Applications

3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as ion exchange resins and chromatographic stationary phases

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The chlorohydroxypropyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The thiazolidine ring can also interact with metal ions or other cofactors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

TZD18

- Structure: 5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione.

- Key Findings :

- Comparison : Unlike the target compound, TZD18 features bulky aromatic substituents, which may enhance its PPAR-binding affinity but reduce blood-brain barrier penetration.

(5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (CID 3087795)

- Structure: Incorporates a thienylmethylene group and an aminoethyl side chain.

- Key Findings: Acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1 RT, with high binding affinity and low energy scores .

5-(3-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione (ChemBridge-5376968)

- Structure : Contains a chlorobenzylidene substituent.

- Comparison : The chlorobenzylidene group introduces aromaticity and lipophilicity, differing from the aliphatic chloro-hydroxypropyl chain in the target compound.

3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione

- Structure : Substituted with a 3-hydroxyphenyl group.

- Key Findings :

- Comparison : The hydroxyl group’s hydrogen-bonding capability contrasts with the chloro-hydroxypropyl group’s balance of polarity and hydrophobicity.

Physicochemical Properties

Crystallographic data and molecular weights provide insights into stability and solubility:

*Molecular weight estimated based on similar TZDs.

- Insights: Bulky substituents (e.g., cyclopropyl, fluorophenyl) increase molecular weight and may reduce solubility . Charged groups (e.g., aminoethyl hydrochloride in ) enhance water solubility but limit passive diffusion.

Biological Activity

3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidine family. Its molecular structure includes a five-membered ring containing sulfur and nitrogen, which contributes to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆H₈ClNO₃S

- Molecular Weight : 209.65 g/mol

- Structure : The compound features a chloro group and a hydroxy group that enhance its reactivity and biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. Key findings include:

- Antimicrobial Activity : Similar thiazolidine derivatives have demonstrated significant antimicrobial properties against various pathogens, suggesting potential effectiveness against bacterial infections.

- Anticancer Potential : Preliminary studies indicate that thiazolidine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown efficacy in inhibiting specific cancer cell lines.

- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies. Common approaches include:

- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the thiazolidine ring.

- Catalytic Methods : Employing catalysts to enhance yield and selectivity during synthesis.

These methods underscore the versatility in producing this compound while aiming for efficiency and environmental safety.

Comparative Analysis of Thiazolidine Derivatives

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Thioxo-1,3-thiazolidin-4-one | Contains a thioxo group | Strong antimicrobial properties |

| 5-Methylthiazolidine-2,4-dione | Methyl substitution at position 5 | Exhibits anti-inflammatory effects |

| 4-Thiazolidinone | Lacks chloro substitution | Primarily used as an anti-diabetic agent |

The unique chloro and hydroxy substitutions in this compound may impart distinct reactivity profiles not observed in other derivatives.

Case Studies and Research Findings

Recent studies have explored the biological activities of thiazolidine derivatives:

- Anticancer Activity : A study evaluated the anticancer potential of thiazolidine derivatives against various cancer cell lines. The findings indicated that certain derivatives demonstrated significant cytotoxicity (IC50 values ranging from 5 to 20 µM) compared to standard chemotherapeutics.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of several thiazolidine derivatives against Gram-positive and Gram-negative bacteria. Results showed that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against resistant bacterial strains.

Q & A

(Basic) How can the synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione be optimized for higher yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DOE) principles. For example:

- Solvent Selection: Polar aprotic solvents like DMF or DMSO may enhance reactivity compared to non-polar alternatives .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) can accelerate cyclization steps in thiazolidinedione synthesis .

- Temperature Gradients: Stepwise heating (e.g., 60°C for nucleation, 90°C for completion) minimizes side reactions .

Statistical DOE frameworks, such as factorial designs, reduce experimental iterations while identifying critical factors . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

(Basic) What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the chloro-hydroxypropyl substituent (δ 3.8–4.2 ppm for hydroxyl protons; δ 70–80 ppm for chlorinated carbons) .

- IR Spectroscopy: Peaks at ~1700–1750 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O–H stretch) validate the thiazolidinedione core and hydroxy group .

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detect molecular ions ([M+H]⁺) and assess purity (>95%) .

(Advanced) How can researchers address contradictions in bioactivity data of thiazolidine-2,4-dione derivatives across different studies?

Methodological Answer:

Contradictions often arise from variability in experimental conditions. Mitigation strategies include:

- Standardized Assays: Use validated protocols (e.g., MTT for cytotoxicity, enzymatic inhibition assays) with positive controls (e.g., rosiglitazone for PPAR-γ activity) .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., RevMan) to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

- Dose-Response Validation: Replicate studies across independent labs with identical compound batches to isolate biological variability .

(Advanced) What computational approaches are effective in predicting the molecular interactions of this compound with biological targets?

Methodological Answer:

Hybrid computational frameworks enhance prediction accuracy:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding modes to targets (e.g., PPAR-γ, kinases). Focus on key residues (e.g., Tyr473 in PPAR-γ) for affinity scoring .

- MD Simulations: GROMACS or AMBER simulate ligand-protein stability over 50–100 ns trajectories to assess dynamic interactions .

- QSAR Modeling: Train models using bioactivity datasets to correlate structural features (e.g., chloro-substituent position) with activity .

(Basic) What are the critical stability-indicating parameters for this compound under various storage conditions?

Methodological Answer:

Stability studies should monitor:

- Hydrolytic Degradation: Accelerated testing in pH 1–9 buffers at 40°C identifies susceptibility to hydrolysis (e.g., thiazolidinedione ring opening) .

- Photostability: Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products via HPLC .

- Thermal Stability: TGA/DSC analysis determines decomposition temperatures (>150°C typical for thiazolidinediones) .

(Advanced) How can hybrid computational-experimental frameworks accelerate the development of novel thiazolidine-2,4-dione derivatives?

Methodological Answer:

Integrated workflows bridge theory and practice:

- Reaction Path Prediction: Quantum mechanical (QM) tools (e.g., Gaussian) explore feasible synthetic routes, prioritizing low-energy intermediates .

- High-Throughput Screening (HTS): Combine virtual libraries (e.g., Enamine REAL) with robotic synthesis platforms to rapidly generate derivatives .

- Feedback Loops: Use experimental data (e.g., crystallographic structures from ) to refine computational models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.